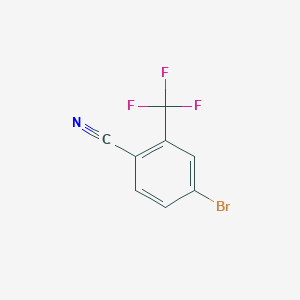

4-Bromo-2-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVLHLYHDELAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624956 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191165-13-6 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety, capable of profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4-Bromo-2-(trifluoromethyl)benzonitrile stands as a testament to the power of fluorine chemistry, offering a versatile platform for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this pivotal building block, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties: A Quantitative Overview

This compound is a white to off-white crystalline solid at room temperature.[1][4] Its unique trifluoromethyl group significantly enhances its reactivity and solubility in various organic solvents, making it a versatile intermediate in organic synthesis.[3] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 191165-13-6 | [1][4] |

| Molecular Formula | C₈H₃BrF₃N | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| Melting Point | 43-44 °C | [1] |

| Boiling Point | 239.7 °C at 760 mmHg | [5] |

| Density | 1.71 g/cm³ | [5] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Solubility | Soluble in common organic solvents | [3] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through multiple synthetic routes. A common and scalable method involves a multi-step sequence starting from 4-bromo-2-(trifluoromethyl)benzoic acid. This approach underscores the principles of functional group interconversion and highlights the practical considerations for laboratory-scale synthesis.

Multi-Step Synthesis from 4-Bromo-2-(trifluoromethyl)benzoic Acid

This synthetic pathway involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile. The causality behind this experimental choice lies in the robustness and high-yielding nature of these transformations.

Caption: Synthetic workflow from benzoic acid to benzonitrile.

Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride [5]

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.

-

Stir the mixture to ensure homogeneity.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture in an oil bath at 60°C for 3.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is typically used in the next step without extensive purification.

Protocol 2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide [5]

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a constant-pressure dropping funnel, add 25% aqueous ammonia and methylene chloride.

-

Cool the mixture to -13°C in an ice-salt bath.

-

Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice-salt bath and allow the reaction to proceed at room temperature for 1.5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the excess ammonia under reduced pressure. The resulting amide can then be isolated.

Protocol 3: Synthesis of this compound [5]

-

In a three-necked flask, cool N,N-dimethylformamide (DMF) to -15°C in an ice-salt bath.

-

Slowly add thionyl chloride dropwise, followed by the addition of dichloroethane, keeping the temperature below -13°C.

-

Add 4-bromo-2-(trifluoromethyl)benzamide in portions.

-

Slowly warm the reaction mixture to 85°C and stir for 2 hours.

-

Monitor the reaction by TLC until completion to obtain the final product.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the presence of the bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[6][7]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is instrumental in synthesizing aryl amines, which are prevalent in a wide range of pharmaceuticals.

Caption: Generalized Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add the palladium catalyst, a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Add this compound and the desired amine.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Thoroughly degas the reaction mixture.

-

Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, quench the reaction and perform a standard aqueous work-up.

-

Purify the product by flash column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the trifluoromethyl and cyano groups, along with the bromine atom, will influence the chemical shifts, leading to a complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation.[4]

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.[4]

Conclusion

This compound is a strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its trifluoromethyl group imparts desirable properties, while the bromo and nitrile functionalities provide versatile handles for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its chemical properties, synthesis, and key applications, offering a valuable resource for scientists and researchers aiming to leverage this powerful intermediate in their synthetic endeavors.

References

- 1. innospk.com [innospk.com]

- 2. minio.scielo.br [minio.scielo.br]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 191165-13-6 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

physical properties of 4-Bromo-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzonitrile

Introduction

This compound, identified by CAS Number 191165-13-6, is a halogenated aromatic nitrile of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1] Its molecular architecture, featuring a benzonitrile core strategically substituted with a bromine atom and a trifluoromethyl (-CF3) group, renders it a versatile and highly reactive synthetic intermediate.[1]

The presence of the trifluoromethyl group is particularly noteworthy. In medicinal chemistry, the incorporation of a -CF3 moiety is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[3] Furthermore, the nitrile group can be readily converted into other functionalities such as amines and carboxylic acids, adding another layer of synthetic utility.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of this compound, standardized protocols for their experimental determination, critical safety and handling information, and an exploration of its applications in modern research and development.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 191165-13-6 | [4][5] |

| Molecular Formula | C₈H₃BrF₃N | [4][5] |

| Molecular Weight | 250.02 g/mol | [5] |

| Appearance | White to off-white crystalline solid or powder. | [4][6] |

| Melting Point | 37 - 50 °C | [4][7] |

| Note: A range is provided due to variations in reported values (37°C, 43-44°C, 46-50°C), likely reflecting differences in sample purity or analytical methodology. | ||

| Boiling Point | ~240 °C @ 760 mmHg | [4][8][9] |

| Density | ~1.71 g/cm³ | [4][8][9] |

| Solubility | Soluble in organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate. | [4][7][9] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the proton NMR spectrum is expected to show signals for the three protons on the benzene ring. A published synthesis confirmed the product structure with a multiplet observed between δ 7.60-8.10 ppm (in CDCl₃).[10] The exact splitting pattern would be complex due to meta- and para-coupling between the aromatic protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) would appear around 115-120 ppm. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The other six aromatic carbons would appear in the typical downfield region of ~120-140 ppm.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a powerful technique for fluorine-containing compounds.[11] A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF3 group.[11] The chemical shift would be characteristic of an aromatic trifluoromethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile (-C≡N) stretching vibration. Strong absorption bands corresponding to C-F stretching would be expected in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. For this compound, peaks would be expected at m/z ≈ 249 and m/z ≈ 251.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physical properties.

Melting Point Determination (Capillary Method)

The melting point provides a quick and effective assessment of a solid's purity. Impurities typically depress and broaden the melting range.[4]

Protocol:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[2][7]

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[2][7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.[2]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[2]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8] For a pure compound, this range should be narrow (0.5-1.0 °C).

Causality Behind Choices: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium with the thermometer, ensuring an accurate reading.[2] Rushing this step is a common source of error, leading to an artificially high and broad melting range.

Qualitative Solubility Assessment

Understanding a compound's solubility is fundamental for selecting appropriate solvents for reactions, purifications, and formulations.

Protocol:

-

Sample Preparation: In a small test tube, place approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, DMSO) in small portions (e.g., 0.25 mL at a time).[9]

-

Mixing: After each addition, vigorously shake or vortex the test tube for approximately one minute.[12][13]

-

Observation: Visually inspect the mixture against a contrasting background.[13] Classify the solubility as:

-

Soluble: A clear, homogenous solution is formed with no visible solid particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[9]

-

Rationale for Solvent Choice: Solvents are chosen to span a range of polarities. Water is a highly polar solvent, while dichloromethane is a nonpolar organic solvent. This allows for a comprehensive profile of the compound's solubility characteristics.

Workflow Visualization

The choice of analytical technique is a critical decision point in compound characterization. The following diagram illustrates a logical workflow for selecting a thermal analysis method for a solid sample.

Caption: Decision workflow for selecting a thermal analysis method.

Safety, Handling, and Storage

This compound is a chemical intermediate that must be handled with appropriate precautions.

GHS Hazard Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [5] |

| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation. | |

| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation. | |

| Respiratory Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid breathing dust.[10] Do not eat, drink, or smoke when using this product.[10] Wash hands and any exposed skin thoroughly after handling.[10]

Storage Recommendations:

-

Store in a tightly sealed container to prevent moisture absorption.[7]

-

Keep in a cool, dry, and dark place.[4] Some suppliers recommend refrigerated storage (2-8 °C).[1]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The trifluoromethyl group enhances drug-like properties, while the bromo and nitrile groups serve as points for molecular elaboration to optimize biological activity.[2][3]

-

Agrochemical Synthesis: The compound is used in the formulation of advanced agrochemicals, including pesticides and herbicides, where the trifluoromethyl group can increase efficacy and stability.[1]

-

Material Science: Researchers explore its use in creating advanced polymers and coatings that require specific thermal and chemical resistance properties.[1]

Conclusion

This compound is a synthetically versatile intermediate with well-defined physical properties. Its utility is primarily driven by the strategic placement of its trifluoromethyl, bromo, and nitrile functional groups, which are highly valued in the fields of medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jove.com [jove.com]

- 3. rsc.org [rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scbt.com [scbt.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. This compound | 191165-13-6 [amp.chemicalbook.com]

- 11. azom.com [azom.com]

- 12. scribd.com [scribd.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

4-Bromo-2-(trifluoromethyl)benzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. This compound, identified by its CAS number 191165-13-6, has emerged as a pivotal intermediate.[1] Its chemical architecture, featuring a benzonitrile core strategically functionalized with a bromine atom and a trifluoromethyl (-CF3) group, offers a unique combination of reactivity and physicochemical properties.[2][3] This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, reactivity, applications, and the scientific rationale behind its use, grounded in established chemical principles.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical properties. These data points are critical for experimental design, reaction optimization, and safety considerations. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃BrF₃N | [2][4][5][6] |

| Molecular Weight | 250.02 g/mol | [2][4][5][6] |

| CAS Number | 191165-13-6 | [2][4][6] |

| Appearance | White to off-white crystalline solid or powder | [2][4] |

| Melting Point | 37-44 °C | [2][4][7] |

| Boiling Point | ~240 °C | [4][7] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, and Ethyl Acetate | [4][8] |

| Storage | Store in a cool, dry, dark, and well-ventilated place in a sealed container | [4][8][9] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through multiple routes. A common and illustrative method is the Sandmeyer reaction, starting from 4-Amino-2-(trifluoromethyl)benzonitrile. This process is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide array of functionalities, including bromine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to this compound.

Step 1: Diazotization of the Amine

-

Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in acetonitrile at 0 °C in a reaction vessel.[4]

-

Slowly add tert-butyl nitrite (1.3 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.[4]

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the diazonium salt.[4]

-

Expertise & Experience: The choice of tert-butyl nitrite provides a convenient source of the nitrosyl cation in an organic medium, avoiding the strongly acidic aqueous conditions of traditional sodium nitrite/HX diazotization. Maintaining a low temperature (0 °C) is critical as diazonium salts are thermally unstable and can decompose prematurely.

Step 2: Bromination

-

To the freshly prepared diazonium salt solution, add Copper(II) bromide (CuBr₂) (1.1 eq) in one portion.[4]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-14 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expertise & Experience: CuBr₂ serves as the bromide source and catalyst. The Cu(II) facilitates the radical decomposition of the diazonium salt and the subsequent transfer of the bromine atom to the aromatic ring. Allowing the reaction to proceed overnight ensures it goes to completion.

Step 3: Work-up and Purification

-

Upon completion, pour the reaction mixture into a brine solution and extract the product with ethyl acetate (3x).[4]

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[4]

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography to afford the final product.[4]

-

Trustworthiness: The aqueous work-up with brine is designed to remove inorganic salts and other water-soluble impurities. Drying with MgSO₄ is a standard and efficient method for removing residual water from the organic phase. Purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or side products, ensuring high purity (>98%).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay between the bromine atom, the nitrile group, and the trifluoromethyl group makes it a highly versatile intermediate.

The Trifluoromethyl Group: The -CF₃ group is a cornerstone of modern medicinal chemistry.[10] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][10] this compound serves as a reliable scaffold for introducing this valuable moiety into complex molecules.[1]

The Bromine Atom: The aryl bromide functionality is an exceptionally useful synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][3] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of the complex molecular architectures often found in active pharmaceutical ingredients (APIs).[1]

The Nitrile Group: The nitrile (-C≡N) group is a versatile functional group in drug design. It is relatively stable and can act as a hydrogen bond acceptor.[11] Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional pathways for molecular elaboration. Its presence in pharmaceuticals is well-established across various therapeutic areas.[11]

Application as a Pharmaceutical Building Block

This compound serves as a key starting material in the synthesis of drugs for oncology, inflammation, and central nervous system (CNS) disorders.[1][2] For example, it is a precursor for synthesizing 4-Bromo-2-(trifluoromethyl)phenylacetic Acid, another important intermediate in drug development.[3][4]

Logical Pathway Diagram

Caption: Role of the intermediate in the drug development pipeline.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

Primary Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[4][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4][12]

-

Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[4]

Conclusion

This compound is a high-value intermediate whose strategic importance is derived from the unique and complementary reactivity of its three key functional groups. Its utility in palladium-catalyzed cross-coupling, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in the creation of novel and complex molecules for pharmaceutical and other applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 191165-13-6 [amp.chemicalbook.com]

- 5. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Bromo-2-Trifluoromethylbenzonitrile Supplier China | CAS 81107-24-0 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]

- 9. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 10. jelsciences.com [jelsciences.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Synthesis

This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility stems from the unique interplay of its functional groups: the nitrile, the bromine atom, and the trifluoromethyl group. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further chemical transformations. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The trifluoromethyl group, a common feature in many modern drugs, can enhance metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the spectral characteristics of this compound is therefore essential for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. While publicly available experimental spectra are limited, this guide combines data from analogous compounds, established spectroscopic principles, and predicted values to provide a robust framework for researchers.

Chemical and Physical Properties

A foundational understanding of the physical properties of this compound is crucial for its handling and application in synthesis.

| Property | Value | Source |

| CAS Number | 191165-13-6 | [2] |

| Molecular Formula | C₈H₃BrF₃N | [2] |

| Molecular Weight | 250.02 g/mol | [1] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 37 °C | [1] |

Elucidating the Structure: A Multi-faceted Spectroscopic Approach

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification of the molecule.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the nitrile group, the aromatic ring, and the carbon-fluorine bonds of the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A standard and efficient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~2230 | Strong, Sharp | C≡N stretch | The nitrile group exhibits a characteristic strong and sharp absorption in this region. This is a key diagnostic peak for the presence of the nitrile functionality. |

| 3100-3000 | Medium to Weak | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds on an aromatic ring. In the case of this compound, three such protons are present. |

| 1600-1450 | Medium to Strong | Aromatic C=C ring stretch | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. Multiple bands are often observed in this region. |

| 1300-1100 | Strong | C-F stretch | The trifluoromethyl group will give rise to one or more strong absorption bands in this region due to the symmetric and asymmetric stretching of the C-F bonds. |

| ~1050 | Medium | Aromatic C-Br stretch | The carbon-bromine stretching vibration is expected in this region of the fingerprint portion of the spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these signals are influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups, and the electron-donating/withdrawing nature of the bromine atom. A general description of the aromatic region for this compound is a multiplet between δ 7.60 and 8.10 ppm.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| H-3 | ~7.9 | d | ~8.0 | This proton is ortho to the electron-withdrawing nitrile group, leading to a downfield shift. It will be split into a doublet by the adjacent H-5 proton. |

| H-5 | ~7.8 | dd | ~8.0, ~2.0 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| H-6 | ~8.0 | d | ~2.0 | This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-5. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of the trifluoromethyl group, carbon signals will exhibit coupling to the fluorine atoms (C-F coupling), which can be a useful diagnostic tool.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-CN | ~117 | The nitrile carbon is typically found in this region. |

| C-1 | ~115 | This carbon is attached to the nitrile group. |

| C-2 | ~132 (q) | This carbon is attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |

| C-3 | ~136 | Aromatic carbon adjacent to the nitrile and trifluoromethyl-bearing carbons. |

| C-4 | ~128 | This carbon is attached to the bromine atom. |

| C-5 | ~133 | Aromatic carbon. |

| C-6 | ~130 | Aromatic carbon. |

| -CF₃ | ~123 (q) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra. Standard acquisition parameters are typically used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final spectrum. Phase and baseline corrections are applied as needed.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for determining the molecular weight and for gaining further structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For C₈H₃⁷⁹BrF₃N, the expected m/z is approximately 249, and for C₈H₃⁸¹BrF₃N, it is approximately 251.

-

Major Fragmentation Pathways:

-

Loss of Br: A significant fragment will likely correspond to the loss of the bromine atom, resulting in a peak at m/z 170.

-

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group would lead to a peak at m/z 180/182 (depending on the bromine isotope).

-

Loss of CN: Loss of the nitrile group would result in a fragment at m/z 223/225.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion: A Powerful Tool for Chemical Synthesis

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. By leveraging the complementary information obtained from IR, NMR, and Mass Spectrometry, researchers can confidently identify this key synthetic intermediate, monitor its reactions, and ensure the purity of their products. The principles and expected spectral data outlined in this guide serve as a valuable resource for scientists and professionals in the fields of drug discovery, agrochemical development, and materials science.

References

A Senior Application Scientist's Guide to the ¹³C NMR Spectrum of 4-Bromo-2-(trifluoromethyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 4-Bromo-2-(trifluoromethyl)benzonitrile is a compound of significant interest, serving as a versatile building block due to its unique electronic profile conferred by three distinct substituents: a nitrile (-CN), a trifluoromethyl (-CF₃), and a bromo (-Br) group. Each of these functional groups imparts specific reactivity and properties, making the unambiguous confirmation of its structure a critical first step in any research and development workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive, non-destructive technique for this purpose. It provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering profound clues about their electronic environment. This guide moves beyond a simple presentation of data, offering a comprehensive walkthrough of the theoretical prediction, experimental acquisition, and detailed interpretation of the ¹³C NMR spectrum for this complex molecule.

Theoretical Framework: Predicting the Spectrum

Before entering the laboratory, a robust theoretical analysis of the molecule allows us to form a hypothesis of the expected ¹³C NMR spectrum. The chemical shift of each carbon atom in the benzene ring is modulated by the electronic effects (inductive and resonance) of the substituents.

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It will strongly deshield (shift downfield) the carbon to which it is attached (C-2) and, to a lesser extent, the adjacent carbons.

-

Nitrile Group (-CN): The nitrile group is also electron-withdrawing via both inductive (-I) and resonance (-R) effects. It will deshield its point of attachment (C-1) and influence the ortho and para positions.

-

Bromo Group (-Br): Bromine exerts a moderate electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R) due to its lone pairs. This combination typically results in a net deshielding effect, though less pronounced than that of the -CF₃ or -CN groups.

Based on these principles, we can predict the relative ordering of the aromatic carbon signals from most deshielded (highest ppm) to most shielded (lowest ppm). Furthermore, the presence of fluorine introduces scalar (J) coupling, which splits the signals of nearby carbon atoms into characteristic multiplets. The one-bond coupling to the CF₃ carbon (¹JCF) is exceptionally large, while two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also observable.[1][2]

The diagram below illustrates the interplay of these electronic influences on the aromatic core.

Caption: Electronic effects of substituents on the ¹³C NMR chemical shifts.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of experimental parameters to ensure all signals, particularly those of quaternary and fluorinated carbons, are adequately resolved and detected.

1. Sample Preparation:

- Analyte: Accurately weigh approximately 20-50 mg of this compound.

- Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) which can serve as an internal chemical shift reference.[3]

- Standard: Tetramethylsilane (TMS) may be added as an internal standard (0 ppm), though referencing to the solvent peak is common practice.

- Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions.

2. Spectrometer Setup & Calibration:

- Instrument: A spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended for adequate sensitivity and dispersion.

- Tuning and Matching: Tune the probe to the ¹³C frequency (~101 MHz on a 400 MHz instrument). For experiments involving fluorine decoupling, the probe must also be tuned to the ¹⁹F frequency.

- Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

3. Data Acquisition (Proton-Decoupled ¹³C):

- Pulse Program: A standard single-pulse experiment with power-gated proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.

- Acquisition Parameters:

- Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals are captured.[4]

- Number of Scans (NS): Start with a minimum of 1024 scans. Quaternary carbons (like C-1, C-2, C-4, and the -CN carbon) and the CF₃ carbon (split into a quartet) have low signal intensity and require a higher number of scans for good signal-to-noise.[5]

- Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

- Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.

- Rationale: This standard experiment provides a spectrum where each unique carbon appears as a single peak, unless it is coupled to another nucleus like fluorine. This simplifies the initial count of carbon environments.

4. Advanced Experiment (Optional but Recommended):

- ¹³C with simultaneous ¹H and ¹⁹F decoupling: For unambiguous assignment and simplification of the spectrum, a double-decoupling experiment can be performed. This requires a probe capable of triple-resonance experiments.[6][7] This experiment will collapse all C-F multiplets into singlets, confirming the location of the fluorinated carbons and simplifying the aromatic region.

Data Interpretation and Spectral Assignment

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 non-equivalent carbon atoms in the molecule. The assignment is based on predicted chemical shifts, signal multiplicities (due to C-F coupling), and relative intensities.

| Signal # | Predicted δ (ppm) | Multiplicity | J(C,F) (Hz) | Assignment | Rationale |

| 1 | ~138 | Quartet | ~4-5 | C-3 | Three-bond coupling (³JCF) to the -CF₃ group. |

| 2 | ~135 | Singlet | - | C-6 | Influenced by ortho -CN and meta -Br. |

| 3 | ~132 | Singlet | - | C-5 | Influenced by ortho -Br and meta -CN. |

| 4 | ~130 | Quartet | ~30-35 | C-2 | Ipso-carbon to -CF₃, deshielded. Two-bond coupling (²JCF).[8] |

| 5 | ~125 | Singlet | - | C-4 | Ipso-carbon to -Br. Quaternary, so expected to be a weak signal. |

| 6 | ~123 | Quartet | ~270-275 | C F₃ | Very large one-bond coupling (¹JCF). Signal may be weak due to splitting.[5][8] |

| 7 | ~116 | Singlet | - | C N | Typical chemical shift range for a nitrile carbon.[9] Quaternary, weak signal. |

| 8 | ~115 | Quartet | ~1-2 | C-1 | Ipso-carbon to -CN. Four-bond coupling (⁴JCF) may be observed.[8] |

Note: The predicted chemical shifts (δ) are estimates. Actual values may vary based on solvent and experimental conditions.

Key Interpretive Points:

-

The CF₃ Quartet: The most definitive signal is the quartet around 123 ppm with a very large coupling constant of ~272 Hz.[8] This is the hallmark of the CF₃ carbon itself. Its intensity may be low due to the lack of a Nuclear Overhauser Effect (NOE) and the splitting of the signal into four lines.[5]

-

The Aromatic Quartets: The carbons ortho (C-3) and meta (C-2, which is ipso) to the CF₃ group will also appear as quartets, but with much smaller coupling constants. The two-bond coupling to C-2 is significantly larger (~32 Hz) than the three-bond coupling to C-3 (~4 Hz).[8] This pattern is crucial for assigning the carbons in the immediate vicinity of the trifluoromethyl group.

-

Quaternary Carbons: The signals for C-1, C-2, C-4, the nitrile carbon, and the CF₃ carbon are all quaternary. These carbons lack attached protons and therefore do not benefit from the NOE that enhances the signals of protonated carbons.[3] Consequently, these signals will be visibly weaker and require a sufficient number of scans to be clearly distinguished from noise.

Conclusion

The ¹³C NMR spectrum of this compound is complex but highly informative. A systematic approach, beginning with theoretical prediction based on substituent effects, followed by a carefully designed experimental protocol, enables a confident and complete assignment of all carbon signals. The characteristic splitting patterns induced by the trifluoromethyl group serve as critical anchor points for the interpretation. This detailed level of structural analysis is indispensable for professionals in research and development, providing the foundational data necessary to advance projects in medicinal chemistry and material science.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

An In-depth Technical Guide on the FTIR Spectroscopy of 4-Bromo-2-(trifluoromethyl)benzonitrile

<

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive, in-depth analysis of 4-Bromo-2-(trifluoromethyl)benzonitrile utilizing Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for professionals in research, science, and drug development, this document provides not only the procedural steps for analysis but also the scientific rationale behind these methodologies, ensuring a robust and well-understood application of FTIR techniques.

Introduction: Unveiling the Molecular Complexity of this compound

This compound is a key chemical intermediate whose structural complexity makes it a valuable component in the synthesis of various pharmaceuticals and agrochemicals.[1] Its benzene ring is substituted with three distinct functional groups: a bromine atom, a trifluoromethyl group, and a nitrile group. This unique combination dictates its chemical reactivity and physical properties, making a thorough structural elucidation essential. FTIR spectroscopy serves as a powerful, non-destructive analytical tool to probe the vibrational characteristics of this molecule, providing a distinct "molecular fingerprint" that is invaluable for identification, purity assessment, and monitoring chemical transformations.

The Science of Molecular Vibrations: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The frequencies of these absorptions are specific to the types of chemical bonds and the overall molecular structure. For this compound, the key vibrational modes that are readily identifiable in an FTIR spectrum are associated with its primary functional groups.

A Rigorous, Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible FTIR spectra, a meticulously planned experimental approach is crucial. This section details a comprehensive protocol, emphasizing the reasoning behind each step.

Sample Preparation: The Cornerstone of Accurate Analysis

As this compound is a solid at room temperature, appropriate sample preparation is critical to obtaining a high-quality spectrum.[1][2]

Method 1: Potassium Bromide (KBr) Pellet Technique

This is the preferred method for achieving high-resolution spectra of solid samples.

-

Rationale: KBr is transparent in the mid-infrared range and serves as an ideal matrix to uniformly disperse the solid sample, thereby minimizing light scattering and producing a clear spectrum.[3][4]

-

Step-by-Step Protocol:

-

Drying: Heat spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours to eliminate any adsorbed moisture, which can cause significant interference in the spectrum.

-

Grinding & Mixing: In an agate mortar, thoroughly grind 1-2 mg of this compound with 100-200 mg of dried KBr until a fine, homogenous powder is achieved.[3] This ensures even sample distribution.

-

Pellet Formation: Transfer the mixture to a pellet press and apply 7-10 tons of pressure to form a thin, transparent disc. A transparent pellet is indicative of a well-prepared sample.[3]

-

Spectral Acquisition: Immediately place the pellet into the FTIR spectrometer's sample holder to acquire the spectrum.

-

Method 2: Attenuated Total Reflectance (ATR)

ATR is a convenient and rapid alternative, requiring minimal sample preparation.[5]

-

Rationale: This technique is ideal for routine analyses and for samples that are not easily prepared as a KBr pellet.[4][5]

-

Step-by-Step Protocol:

-

Crystal Preparation: Clean the ATR crystal (commonly diamond or germanium) with a suitable solvent like isopropanol and ensure it is completely dry.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to correct for instrumental and environmental absorptions.

-

Sample Application: Place a small quantity of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]

-

Data Collection: Acquire the sample spectrum.

-

Optimizing Data Acquisition Parameters

The following instrumental settings are recommended for obtaining a high-quality FTIR spectrum:

| Parameter | Recommended Setting | Justification |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the entire mid-infrared region, where the fundamental vibrational modes of most organic molecules occur.[6] |

| Resolution | 4 cm⁻¹ | This setting provides an optimal balance between resolving fine spectral features and maintaining a high signal-to-noise ratio.[7] |

| Number of Scans | 32 to 64 | Co-adding multiple scans significantly improves the signal-to-noise ratio, leading to a cleaner and more reliable spectrum.[7] |

| Apodization Function | Happ-Genzel | A commonly used function that processes the interferogram to minimize spectral artifacts. |

Data Processing and Analysis

-

Background Correction: The acquired sample spectrum should be automatically ratioed against the background spectrum to remove atmospheric and instrumental interferences.[8]

-

Baseline Correction: If necessary, apply a baseline correction to eliminate any sloping or curved artifacts in the spectrum.

-

Peak Identification: Accurately identify and label the wavenumbers of the significant absorption bands.

Experimental Workflow Visualization

Caption: Workflow for FTIR analysis.

Deciphering the Spectrum: A Guide to Interpretation

The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

Key Vibrational Modes and Expected Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity | Significance |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Confirms the presence of the benzene ring.[9] |

| 2240 - 2220 | C≡N (Nitrile) Stretch | Strong, Sharp | A characteristic and easily identifiable peak for the nitrile group.[10][11] Conjugation with the aromatic ring can shift this peak to a slightly lower frequency. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands in this region are indicative of the aromatic ring structure.[9] |

| 1350 - 1120 | C-F (Trifluoromethyl) Stretch | Very Strong | The CF₃ group typically exhibits multiple, very strong absorption bands in this region due to symmetric and asymmetric stretching modes.[12] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[13] |

| Below 700 | C-Br Stretch | Medium | This peak may be difficult to observe as it is in the lower frequency range of a standard mid-IR spectrometer.[14] |

Functional Group and Spectral Feature Correlation

Caption: Correlation of functional groups to IR regions.

Conclusion: A Powerful Analytical Tool

FTIR spectroscopy is an essential and powerful technique for the structural characterization of this compound. This guide has provided a detailed framework, from sample preparation to spectral interpretation, to empower researchers and scientists to confidently apply this method. A thorough understanding of the vibrational characteristics of this molecule is fundamental for its application in drug development and other advanced scientific fields.

References

- 1. This compound | 191165-13-6 [amp.chemicalbook.com]

- 2. This compound | 191165-13-6 [sigmaaldrich.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 7. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 8. midac.com [midac.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. scribd.com [scribd.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative solubility data is not extensively available in public literature, this document synthesizes known physicochemical properties and qualitative solubility information to provide a robust framework for its application in a laboratory setting. Furthermore, this guide details experimental protocols for determining both qualitative and quantitative solubility, enabling researchers to generate precise data for their specific needs. The causality behind solvent selection and experimental design is explained, empowering scientists to make informed decisions in their research and development endeavors.

Introduction: Understanding this compound

This compound is a substituted benzonitrile compound with the molecular formula C₈H₃BrF₃N and a molecular weight of 250.02 g/mol .[3][4] Its chemical structure, featuring a bromine atom, a trifluoromethyl group, and a nitrile group on a benzene ring, imparts unique electronic and steric properties that make it a valuable building block in organic synthesis. The presence of the trifluoromethyl group is noted to enhance its reactivity and solubility in various organic solvents.[1][2] This compound is typically an off-white to white crystalline solid with a melting point in the range of 37-44°C.[1][3]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrF₃N | [3][4] |

| Molecular Weight | 250.02 g/mol | [3][4] |

| Appearance | Off-white to white crystalline solid | [3] |

| Melting Point | 37-44°C | [1][3] |

Qualitative Solubility Profile

Published data on the solubility of this compound is primarily qualitative. It is known to be soluble in several common organic solvents.

Known Solvents:

The solubility in these solvents is attributed to the overall nonpolar to moderately polar nature of the molecule. The aromatic ring and the bromine atom contribute to its nonpolar character, while the nitrile and trifluoromethyl groups introduce polarity. This dual character suggests that it will be most soluble in solvents with similar properties.

Predicting Solubility: A Mechanistic Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of this compound can be analyzed by considering its functional groups:

-

Benzene Ring and Bromine: These components are largely nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Trifluoromethyl Group (-CF₃): This is a highly electronegative group, creating a dipole moment and increasing the local polarity of the molecule.

-

Nitrile Group (-C≡N): The nitrile group is also polar and can act as a hydrogen bond acceptor.

Based on this structure, we can predict its relative solubility in a range of common organic solvents:

-

High Solubility is Expected in:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds.

-

Ethers (e.g., Tetrahydrofuran, Diethyl Ether): These are polar aprotic solvents that can engage in dipole-dipole interactions.

-

Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.

-

Esters (e.g., Ethyl Acetate): Similar to ketones, esters are polar aprotic solvents.

-

-

Moderate Solubility is Expected in:

-

Aromatic Hydrocarbons (e.g., Toluene): While the molecule has polar groups, the large nonpolar surface area of the benzene ring should allow for some solubility in aromatic solvents.

-

Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While the nitrile group can accept hydrogen bonds, the overall molecule is not highly polar, which may limit its solubility compared to more polar compounds.

-

-

Low to Negligible Solubility is Expected in:

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents, and the polar functional groups on this compound will likely hinder its dissolution.

-

Water: The molecule is largely nonpolar and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water.

-

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of quantitative data, experimental determination of solubility is crucial for its effective use in research and development. The following protocols provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Results: Document the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume (e.g., 5 or 10 mL) of the chosen solvent.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units (e.g., mg/mL, g/L, mol/L).

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

Solvent Selection Workflow for Synthesis and Crystallization

The choice of solvent is critical for successful chemical reactions and purifications. The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.

Caption: A decision-making workflow for selecting an appropriate solvent.

Conclusion

This compound is a key synthetic intermediate with a solubility profile that makes it amenable to a range of common organic solvents. While quantitative data is sparse, an understanding of its physicochemical properties allows for reasoned predictions of its behavior. The experimental protocols detailed in this guide provide a clear path for researchers to generate the specific solubility data required for their applications, ensuring the efficient and effective use of this versatile compound in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 3. This compound | 191165-13-6 [amp.chemicalbook.com]

- 4. This compound | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Benzonitrile, 4-bromo- (CAS 623-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Strategic Intermediate: A Technical Guide to 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Organic Synthesis

Introduction: Unveiling a Key Architectural Element in Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among these, 4-Bromo-2-(trifluoromethyl)benzonitrile has emerged as a cornerstone intermediate, prized for its unique trifecta of reactive functional groups. This guide provides an in-depth technical overview of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and critical applications, underpinned by field-proven insights and established protocols.

The intrinsic value of this compound lies in the strategic placement of a nitrile, a bromine atom, and a trifluoromethyl group on a benzene ring. The trifluoromethyl (-CF3) group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks.[3] Concurrently, the nitrile group offers a gateway to other functional groups such as amines and carboxylic acids, further expanding its synthetic utility.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 191165-13-6 | [4] |

| Molecular Formula | C₈H₃BrF₃N | [4] |

| Molecular Weight | 250.02 g/mol | |

| Appearance | White to almost white crystal/lump | |

| Melting Point | 43-44 °C | [5] |

| Boiling Point | 239.7 °C at 760 mmHg | [5] |

| Density | 1.71 g/cm³ | [5] |

Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Synthesis of this compound: A Tale of Two Pathways

The accessibility of this key intermediate is crucial for its widespread application. Two primary synthetic routes are commonly employed, each with its own set of advantages.

Route 1: From Carboxylic Acid to Nitrile

This pathway commences with the readily available 4-bromo-2-(trifluoromethyl)benzoic acid and proceeds through a three-step sequence involving the formation of an acid chloride, then an amide, and finally dehydration to the desired nitrile.[5]

Protocol 1: Synthesis from 4-Bromo-2-(trifluoromethyl)benzoic Acid [5]

-

Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride: To a solution of 4-bromo-2-(trifluoromethyl)benzoic acid in dichloromethane, add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to 60°C for 3.5 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Synthesis of 4-bromo-2-(trifluoromethyl)benzamide: In a separate flask, cool a mixture of 25% aqueous ammonia and dichloromethane to -13°C. Slowly add the previously prepared acid chloride solution while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5 hours. Evaporate the excess ammonia under reduced pressure.

-

Synthesis of this compound: Cool DMF to -15°C and slowly add thionyl chloride, followed by dichloroethane. Add the 4-bromo-2-(trifluoromethyl)benzamide in portions, keeping the temperature below -13°C. Slowly warm the reaction to 85°C and stir for 2 hours. Monitor the reaction by TLC for completion.

Route 2: The Sandmeyer Reaction Approach

An alternative and powerful method for the introduction of the nitrile group is the Sandmeyer reaction.[8][9] This route typically starts from the corresponding aniline, 4-bromo-2-(trifluoromethyl)aniline, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[10]

Protocol 2: Synthesis via Sandmeyer Reaction [10]

-